molecular formula C17H18ClN3O3 B4896146 2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide

2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No.: B4896146
M. Wt: 347.8 g/mol
InChI Key: YSHVAPCDWXHSOX-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a methoxyethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide typically involves the reaction of 4-chlorophenyl isocyanate with 2-methoxyethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorophenyl isocyanate+2-methoxyethylamine2-[(4-chlorophenyl)carbamoyl]amino-N-(2-methoxyethyl)benzamide\text{4-chlorophenyl isocyanate} + \text{2-methoxyethylamine} \rightarrow \text{this compound} 4-chlorophenyl isocyanate+2-methoxyethylamine→2-[(4-chlorophenyl)carbamoyl]amino-N-(2-methoxyethyl)benzamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-bromophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide
  • 2-{[(4-fluorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide
  • 2-{[(4-methylphenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide

Uniqueness

2-{[(4-chlorophenyl)carbamoyl]amino}-N-(2-methoxyethyl)benzamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-24-11-10-19-16(22)14-4-2-3-5-15(14)21-17(23)20-13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHVAPCDWXHSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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